molecular formula C14H16N2O2 B1328013 4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde CAS No. 1015844-32-2

4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde

Cat. No.: B1328013
CAS No.: 1015844-32-2
M. Wt: 244.29 g/mol
InChI Key: IPISKFFBJGWHOW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with isopropyl bromide to form 4-isopropoxybenzaldehyde. This intermediate is then reacted with 3-pyrazol-1-ylmethylamine under appropriate conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

4-propan-2-yloxy-3-(pyrazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11(2)18-14-5-4-12(10-17)8-13(14)9-16-7-3-6-15-16/h3-8,10-11H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPISKFFBJGWHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236550
Record name 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015844-32-2
Record name 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015844-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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